molecular formula C5H13ClN2O2S B2789390 Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride CAS No. 2305948-96-1

Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride

Cat. No.: B2789390
CAS No.: 2305948-96-1
M. Wt: 200.68
InChI Key: QTSJWYMALXHWDU-UHFFFAOYSA-N
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Description

Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride is a chemical compound with the molecular formula C5H12N2O2S·HCl. It is also known by its IUPAC name, S-methylenemorpholine-4-sulfinamide hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride typically involves the reaction of morpholine derivatives with sulfur-containing reagents. One common method involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride involves its interaction with specific molecular targets. The sulfinamide group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride is unique due to its combination of a morpholine ring and a sulfinamide group.

Properties

IUPAC Name

imino-methyl-morpholin-4-yl-oxo-λ6-sulfane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-10(6,8)7-2-4-9-5-3-7;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSJWYMALXHWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)N1CCOCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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